molecular formula C6H4Cl2FN B6236037 6-chloro-3-(chloromethyl)-2-fluoropyridine CAS No. 1227577-88-9

6-chloro-3-(chloromethyl)-2-fluoropyridine

Cat. No.: B6236037
CAS No.: 1227577-88-9
M. Wt: 180
InChI Key:
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Description

6-chloro-3-(chloromethyl)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of these halogen atoms imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(chloromethyl)-2-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the chlorination of 2-fluoropyridine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring.

Another approach involves the use of chloromethylation reactions, where a chloromethyl group is introduced into the pyridine ring. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The raw materials and reagents used in the synthesis are carefully selected to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(chloromethyl)-2-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions lead to the formation of oxidized derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This results in the formation of reduced derivatives with altered chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (amines, thiols, alkoxides) are commonly used. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions, depending on the desired product.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

The major products formed from these reactions include substituted pyridines, oxidized derivatives with functional groups such as hydroxyl or carbonyl groups, and reduced derivatives with altered halogenation patterns.

Scientific Research Applications

6-chloro-3-(chloromethyl)-2-fluoropyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its halogen atoms can interact with biological targets, providing insights into molecular interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate. The compound’s structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various industrial applications, including as a precursor in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 6-chloro-3-(chloromethyl)-2-fluoropyridine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The compound can also interact with nucleophilic sites in biological molecules, leading to covalent modifications and altered biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-fluoropyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.

    3-(chloromethyl)-2-fluoropyridine: Lacks the chlorine atom at the 6-position, leading to altered chemical properties.

    6-chloro-2-fluoropyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.

Uniqueness

6-chloro-3-(chloromethyl)-2-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, as well as the chloromethyl group. This combination of substituents imparts distinct chemical properties, making it valuable in various applications. The compound’s ability to undergo multiple types of chemical reactions and its potential for use in diverse scientific research areas highlight its uniqueness compared to similar compounds.

Properties

CAS No.

1227577-88-9

Molecular Formula

C6H4Cl2FN

Molecular Weight

180

Purity

95

Origin of Product

United States

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